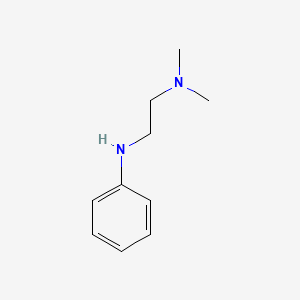

N,N-Dimethyl-N'-phenylethylenediamine

Description

BenchChem offers high-quality N,N-Dimethyl-N'-phenylethylenediamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Dimethyl-N'-phenylethylenediamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N',N'-dimethyl-N-phenylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-12(2)9-8-11-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRCVOKAWJJIJHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1064459 | |

| Record name | 1,2-Ethanediamine, N,N-dimethyl-N'-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6711-46-2 | |

| Record name | N1,N1-Dimethyl-N2-phenyl-1,2-ethanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6711-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-(Dimethylamino)ethyl)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006711462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Ethanediamine, N1,N1-dimethyl-N2-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Ethanediamine, N,N-dimethyl-N'-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethyl-N'-phenylethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.056 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2-(DIMETHYLAMINO)ETHYL)ANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H529KF3HCS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Synthesis Guide: N,N-Dimethyl-N'-phenylethylenediamine

Executive Summary

N,N-Dimethyl-N'-phenylethylenediamine (CAS: 69-96-5) is a critical diamine backbone extensively utilized in medicinal chemistry.[1][2] It serves as the primary pharmacophore scaffold for a class of first-generation antihistamines (H1 antagonists), including Methapyrilene , Pyrilamine , and Tripelennamine .[2] Beyond pharmaceutical applications, it functions as a bidentate ligand in organometallic catalysis, particularly in copper-mediated coupling reactions.[1][2]

This guide details two distinct synthesis pathways:

-

The Classical Industrial Route: Nucleophilic substitution via an aziridinium intermediate.[1]

-

The Precision Route: Palladium-catalyzed Buchwald-Hartwig amination.[1]

Part 1: Chemical Profile & Retrosynthetic Analysis

Target Molecule Data

| Property | Specification |

| IUPAC Name | |

| CAS Number | 69-96-5 (Free Base) |

| Molecular Formula | |

| Molecular Weight | 164.25 g/mol |

| Boiling Point | 130–135 °C @ 12 mmHg (approx. 260 °C @ atm) |

| Appearance | Pale yellow to reddish-brown oil (oxidizes upon air exposure) |

| Solubility | Soluble in ethanol, ether, benzene, dilute acids.[1][2][3][4][5][6][7] |

Retrosynthetic Strategy

The synthesis is defined by the disconnection of the C-N bonds flanking the ethylene bridge.

Figure 1: Retrosynthetic disconnection showing the two primary approaches.

Part 2: Pathway A — Classical Nucleophilic Substitution

Mechanism:

The Mechanistic Causality

While nominally an

-

Activation: The free base of DMC intramolecularly cyclizes to form the aziridinium cation.[1]

-

Attack: Aniline acts as the nucleophile, ring-opening the aziridinium species to form the target diamine.[1]

-

Criticality: Because the aziridinium ion is reactive, dimerization of the alkylating agent or double alkylation of the aniline are potent side reactions.

Experimental Protocol

Reagents:

-

Aniline (Freshly distilled): 3.0 equivalents (Excess is vital to suppress bis-alkylation).[1]

-

2-Dimethylaminoethyl chloride hydrochloride (DMC-HCl): 1.0 equivalent.[1]

-

Sodium Amide (

) or Sodium Carbonate ( -

Solvent: Toluene or Xylene (Reflux).[1]

Step-by-Step Workflow:

-

Free Base Generation (In Situ):

-

Charge a 3-neck round-bottom flask with Toluene and DMC-HCl.[1]

-

Add base (e.g.,

or aqueous NaOH) dropwise at 0°C to liberate the free amine. ( Note: If using

-

-

Reaction:

-

Quench & Extraction:

-

Purification (The Critical Step):

Self-Validating Check[1][2]

-

Refractive Index: The distillate should have an

of approximately 1.55–1.57.[1] -

Visual: Product must be a clear, viscous oil.[1] Darkening indicates oxidation or remaining aniline impurities.[1]

Part 3: Pathway B — Buchwald-Hartwig Amination

Mechanism: Pd-Catalyzed C-N Cross-Coupling Utility: High-value research scale; high selectivity; avoids toxic alkyl chlorides.[1]

The Mechanistic Causality

This pathway utilizes the catalytic cycle of Palladium (

Figure 2: Simplified Buchwald-Hartwig catalytic cycle.

Experimental Protocol

Reagents:

- -Dimethylethylenediamine (DMEDA): 1.2 equivalents.[1]

-

Catalyst:

(1–2 mol%) or -

Ligand: BINAP or Xantphos (2–4 mol%).[1]

-

Base: Sodium tert-butoxide (

): 1.5 equivalents.[1] -

Solvent: Toluene or 1,4-Dioxane (Anhydrous).[1]

Step-by-Step Workflow:

-

Inert Atmosphere Setup:

-

Catalyst Pre-formation:

-

Substrate Addition:

-

Add Bromobenzene and DMEDA via syringe.[1]

-

-

Reaction:

-

Heat to 80–100°C for 12 hours.

-

Visual Check: Solution often turns deep orange/red (characteristic of Pd-BINAP complexes).[1]

-

-

Workup:

-

Purification:

Part 4: Safety & Critical Control Points

Toxicity of Alkylating Agents (Pathway A)

2-Dimethylaminoethyl chloride is a "nitrogen mustard" analog.[1] In its free base form, it forms an aziridinium ion, which is a potent alkylator of DNA.[2]

-

Control: Handle only in a fume hood.

-

Decontamination: Quench spills with dilute ammonia or nucleophilic solution (thiosulfate) to ring-open the aziridinium.[1]

Impurity Profile

| Impurity | Origin | Removal Strategy |

| Aniline | Excess reagent (Pathway A) | Fractional Distillation (Aniline bp < Product bp).[1] |

| Bis-alkylated Aniline | Over-reaction (Pathway A) | Avoid by using >3 eq. of Aniline.[1] High boiling residue left after distillation.[1] |

| Palladium Residues | Catalyst (Pathway B)[1][5][12] | Celite filtration + Scavenger resins (e.g., SiliaMetS).[1] |

References

-

Classical Synthesis & Antihistamine Development

-

Buchwald-Hartwig Amination Methodology

-

Physical Properties & Safety Data

Sources

- 1. N,N-dimethyl-p-phenylenediamine | C8H12N2 | CID 7472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN101891630A - A kind of synthetic method of N,N-dimethyl-p-phenylenediamine - Google Patents [patents.google.com]

- 3. US6448446B1 - Synthesis of N,N-disubstituted-p-phenylenediamine - Google Patents [patents.google.com]

- 4. N,N-Dimethyl-1,4-phenylenediamine CAS#: 99-98-9 [m.chemicalbook.com]

- 5. N,N-Dimethylethylenediamine for synthesis 108-00-9 [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. N,N'-Dimethylethylenediamine, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. clausiuspress.com [clausiuspress.com]

- 9. youtube.com [youtube.com]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. N,N-Diethyl-p-phenylenediamine | C10H16N2 | CID 7120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

"N,N-Dimethyl-N'-phenylethylenediamine CAS number 6711-46-2"

Topic: N,N-Dimethyl-N'-phenylethylenediamine (CAS 6711-46-2): The "Gateway Scaffold" for H1-Antihistamine Synthesis Audience: Medicinal Chemists, Process Chemists, and Drug Development Researchers.

Executive Summary

N,N-Dimethyl-N'-phenylethylenediamine (CAS 6711-46-2) is a critical diamine intermediate in medicinal chemistry, serving as the structural backbone for the "ethylenediamine" class of first-generation H1-antihistamines. Its molecular architecture—comprising a lipophilic N-phenyl ring linked to a hydrophilic dimethylamino moiety—perfectly mimics the histamine pharmacophore required for G-protein coupled receptor (GPCR) antagonism.

This technical guide provides a rigorous analysis of its synthesis, physicochemical properties, and application as a privileged scaffold in the synthesis of blockbuster drugs like Tripelennamine , Pyrilamine , and Phenbenzamine .

Chemical Identity & Physicochemical Profile

Understanding the dual-basic nature of this compound is essential for handling and purification. It possesses two nitrogen centers with distinct pKa values, allowing for precise pH-controlled extraction strategies.

| Property | Data | Relevance |

| CAS Number | 6711-46-2 | Unique Identifier |

| IUPAC Name | N',N'-Dimethyl-N-phenyl-1,2-ethanediamine | Systematic Nomenclature |

| Synonyms | N-(2-Dimethylaminoethyl)aniline; Su-4029 | Literature Search Keywords |

| Molecular Formula | C₁₀H₁₆N₂ | MW: 164.25 g/mol |

| Boiling Point | 128–130 °C (at 10 mmHg) | High boiling point requires vacuum distillation |

| pKa (Aliphatic) | ~9.5 (Dimethylamino) | Protonated at physiological pH (Cationic Head) |

| pKa (Aromatic) | ~4.6 (Aniline N) | Weakly basic; nucleophilic site for derivatization |

| Appearance | Pale yellow to brown oil | Oxidizes/darkens upon air exposure |

Synthesis Protocol: The "Aniline Alkylation" Route

While modern Buchwald-Hartwig couplings exist, the industrial standard remains the direct alkylation of aniline using 2-(dimethylamino)ethyl chloride. This method is cost-effective and scalable but requires strict control of stoichiometry to prevent over-alkylation (formation of the N,N-bis(aminoethyl) species).

Mechanism of Action

The reaction is a bimolecular nucleophilic substitution (

Experimental Workflow

Reagents:

-

Aniline (Excess, 3.0 equiv) – Acts as both reactant and solvent/base.

-

2-(Dimethylamino)ethyl chloride hydrochloride (1.0 equiv).

-

Sodium Hydroxide (aq) – For neutralization.

-

Toluene – Solvent for extraction.

Step-by-Step Protocol:

-

Reaction Setup: In a 3-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, charge Aniline (3.0 equiv). Heat to 90°C.

-

Addition: Add 2-(dimethylamino)ethyl chloride hydrochloride (1.0 equiv) portion-wise over 30 minutes. The exotherm is manageable due to the thermal mass of excess aniline.

-

Reflux: Heat the mixture to reflux (approx. 180°C internal temp if neat, or lower if using a solvent like xylene) for 4–6 hours.

-

Process Check: Monitor via TLC (SiO₂, 10% MeOH in DCM). The starting alkyl chloride spot should disappear.

-

-

Work-up (The "Dual-pH" Purification):

-

Distillation (Critical Separation):

-

Distill off the Toluene (atm pressure).

-

Distill off the excess Aniline (approx. 40–50°C at high vacuum).

-

Collect the Product Fraction at 128–130°C / 10 mmHg .

-

Self-Validating Quality Control:

-

NMR Check: The product must show a singlet for the dimethyl group (~2.2 ppm, 6H) and the characteristic triplets for the ethylene linker.

-

Absence of Bis-alkylation: Check for integration errors in the aromatic region; bis-alkylation alters the splitting pattern of the aniline ring protons.

Visualization: Synthesis Workflow

Caption: Step-by-step workflow for the synthesis of N,N-Dimethyl-N'-phenylethylenediamine via nucleophilic substitution.

Applications in Drug Design: The H1 Antagonist Scaffold

CAS 6711-46-2 is the "Gateway Scaffold" because it represents the completed pharmacophore minus the secondary aryl group. To create a potent antihistamine, a second lipophilic ring (Benzyl, Pyridyl, or Thienyl) is attached to the aniline nitrogen.

Mechanistic Role in Receptor Binding

-

The Aniline Nitrogen: Once derivatized (e.g., benzylated), it becomes non-basic and serves as the "Linker" that positions the two aromatic rings in a specific "V" or "L" shape required to fit the hydrophobic pockets of the H1 receptor.

-

The Dimethylamino Tail: This aliphatic amine (pKa ~9.5) is protonated at physiological pH. It forms a critical ionic bond with a conserved Aspartate residue (Asp107 in H1) in the receptor's transmembrane domain.

Derivatization Logic (Library Synthesis)

Researchers use this scaffold to generate libraries of antihistamines by varying the electrophile reacting with the secondary aniline nitrogen.

-

+ Benzyl Chloride

Phenbenzamine (First synthetic antihistamine). -

+ 2-Chloropyridine

Tripelennamine (Higher potency, "Pyribenzamine"). -

+ 2-Chloromethylthiophene

Methapyrilene .

Visualization: The Pharmacophore Assembly

Caption: Divergent synthesis of major H1-antihistamines starting from the common CAS 6711-46-2 scaffold.

Safety & Handling (Self-Validating Protocols)

Hazard Classification:

-

Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[3]

-

Acute Toxicity (Oral): Harmful if swallowed.[3]

Handling Protocol:

-

PPE: Neoprene gloves, chemical splash goggles, and a face shield are mandatory.

-

Neutralization Check: Before disposal, treat waste streams with dilute HCl. If the pH remains basic, unreacted amine is present. Continue acidification until pH < 5 to ensure all volatile amines are converted to non-volatile salts.

-

Storage: Store under Nitrogen or Argon. The compound darkens (oxidizes) rapidly in air. If the liquid is dark brown, distill before use in sensitive catalytic reactions.

References

-

Huttrer, C. P., et al. (1946). "N,N-Dimethyl-N'-benzyl-N'-phenylethylenediamine and Derivatives." Journal of the American Chemical Society, 68(10), 1999–2002.

-

Djerassi, C., et al. (1953). "Substituted Ethylenediamine Derivatives." U.S. Patent 2,654,758.

-

PubChem Compound Summary. (2025). "N-(2-(Dimethylamino)ethyl)aniline (CAS 6711-46-2)." National Center for Biotechnology Information.

- Taglialatela-Scafati, O. (2018). "The H1-Antihistamines: A Chemical Perspective." World Journal of Pharmacology. (Contextual grounding on pharmacophore structure).

Sources

"N,N-Dimethyl-N'-phenylethylenediamine molecular structure and conformation"

Executive Summary

N,N-Dimethyl-N'-phenylethylenediamine (often referred to as the "phenylethylenediamine core") represents the foundational pharmacophore for the first generation of ethylenediamine-class H1-antihistamines. Its molecular architecture—comprising a lipophilic phenyl ring, a flexible ethylene linker, and a basic dimethylamino terminus—serves as a textbook model for G-protein coupled receptor (GPCR) ligand design.

This technical guide provides a rigorous analysis of the molecule's structural properties, conformational equilibria, and synthetic pathways. It is designed to serve as a reference for those investigating histamine receptor pharmacology, organometallic ligand design, or fragment-based drug discovery.

Chemical Identity and Physicochemical Profile

This molecule acts as a bidentate ligand and a pharmacological scaffold. Its dual-nitrogen character creates distinct electronic zones: a conjugated, less basic aniline nitrogen and a highly basic aliphatic tertiary amine.

| Property | Data / Descriptor |

| IUPAC Name | N-(2-(Dimethylamino)ethyl)aniline |

| Common Synonyms | N-Phenyl-N',N'-dimethylethylenediamine; Fenethazine (derivative core) |

| CAS Registry Number | 3179-63-3 (Free base); 15542-15-1 (Dihydrochloride) |

| Molecular Formula | |

| Molecular Weight | 164.25 g/mol |

| pKa (Predicted) | pKa1 (Aniline N): ~4.0 |

| LogP | 1.82 (Experimental) |

| Physical State | Oily liquid (Free base); Hygroscopic solid (HCl salt) |

Structural and Conformational Analysis

The biological activity of N,N-Dimethyl-N'-phenylethylenediamine is dictated by the conformational flexibility of its ethylenediamine bridge (

The Ethylenediamine Bridge: Gauche vs. Anti

In solution, the molecule exists in a dynamic equilibrium between gauche and anti conformers.

-

Free Base: The anti conformer is generally favored due to steric repulsion between the phenyl ring and the dimethylamino group.

-

Monocation (Physiological pH): Upon protonation of the terminal aliphatic nitrogen (

), the molecule often adopts a gauche conformation. This is stabilized by an intramolecular hydrogen bond between the protonated ammonium hydrogen and the lone pair of the aniline nitrogen (

Pharmacophore Mapping (H1 Receptor)

For H1-antihistaminic activity, the distance between the centroid of the aromatic ring and the protonated nitrogen is critical (typically 5–6 Å).

-

Aniline Nitrogen (

): Planar geometry ( -

Terminal Nitrogen (

): Tetrahedral geometry (

Visualization: Structural Connectivity

Caption: Structural connectivity and pharmacophoric domains. The intramolecular H-bond (dotted) stabilizes the gauche conformation in the monocationic state.

Experimental Protocol: Synthesis and Purification

Objective: Synthesize N,N-Dimethyl-N'-phenylethylenediamine via nucleophilic substitution, minimizing the formation of the double-alkylated byproduct.

Mechanism:

Reagents and Materials[6][10][11][12]

-

Precursor A: Aniline (Freshly distilled, 1.0 eq)

-

Precursor B: 2-Dimethylaminoethyl chloride hydrochloride (1.1 eq)

-

Base: Sodium Amide (

) or Potassium Carbonate ( -

Solvent: Toluene or Xylene (Anhydrous)

-

Atmosphere: Nitrogen (

) or Argon

Step-by-Step Methodology

-

Free Base Preparation (of Precursor B):

-

Dissolve 2-dimethylaminoethyl chloride HCl in a minimum amount of water.

-

Cool to 0°C and basify with 50% NaOH solution.

-

Extract the free base immediately into toluene. Dry the organic layer over

. Note: The free amine is unstable and can dimerize; use immediately.

-

-

Coupling Reaction:

-

In a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, charge Aniline (1.0 eq) and anhydrous Toluene.

-

Add the solid base (

is preferred for higher yields, -

Heat the mixture to reflux (110°C).

-

Dropwise add the toluene solution of 2-dimethylaminoethyl chloride over 1 hour.

-

Maintain reflux for 12–16 hours. Monitor via TLC (

, 10% MeOH in DCM).

-

-

Work-up:

-

Purification (Acid-Base Extraction):

-

Extract the toluene layer with 2M HCl (3x). The product moves to the aqueous phase; unreacted aniline remains largely in the organic phase (or forms a salt that can be separated).

-

Basify the aqueous acidic extract to pH > 12 using NaOH pellets (ice bath cooling).

-

Extract the liberated oil into Diethyl Ether or DCM.

-

Dry over

and concentrate under reduced pressure.

-

-

Final Distillation:

-

Purify the crude oil via vacuum distillation.[2]

-

Boiling Point: ~130–135°C at 10 mmHg.

-

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of N,N-Dimethyl-N'-phenylethylenediamine via alkylation.

Spectroscopic Characterization

To validate the structure, the following spectroscopic signatures must be confirmed.

Proton NMR ( -NMR, 400 MHz, )

- 6.6 – 7.2 ppm (m, 5H): Aromatic protons (Mono-substituted phenyl ring).

-

4.0 ppm (br s, 1H):

-

3.15 ppm (t,

-

2.55 ppm (t,

-

2.25 ppm (s, 6H):

Infrared Spectroscopy (FT-IR)

-

3400 cm

: -

2700–2800 cm

: -

1600, 1500 cm

: Aromatic ring breathing modes.

References

- Bovet, D., & Staub, A. (1937).Action protectrice des éthers phénoliques au cours de l'intoxication histaminique. Comptes Rendus de la Société de Biologie, 124, 547-549. (Foundational work on ethylenediamine antihistamines).

-

Villacampa, M., et al. (2000). Conformational study of N,N-dialkylethylenediamines. Journal of Molecular Structure, 554(1), 1-10. Link

-

PubChem Compound Summary. N-(2-Dimethylaminoethyl)aniline (CID 76420). National Center for Biotechnology Information. Link

- Wieland, T., et al. (1999).Molecular basis for the binding of histamine H1 antagonists. Molecular Pharmacology, 55(6), 1081-1091. (Pharmacophore modeling).

Sources

A Technical Guide to the Solubility of N,N-Dimethyl-N'-phenylethylenediamine in Organic Solvents

Executive Summary

N,N-Dimethyl-N'-phenylethylenediamine is a diamine of significant interest in synthetic chemistry, serving as a versatile ligand, a precursor to complex molecules, and a potential building block in pharmaceutical and materials science. A comprehensive understanding of its solubility is paramount for its effective use in reaction-medium engineering, purification processes, and formulation development. This guide provides a detailed analysis of the solubility profile of N,N-Dimethyl-N'-phenylethylenediamine. Due to the scarcity of specific quantitative data in public literature, this document establishes a predictive solubility framework based on the molecule's distinct structural features. Furthermore, it presents a definitive, step-by-step experimental protocol for the precise determination of its solubility in various organic solvents, empowering researchers to generate reliable data for their specific applications.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is dictated by its molecular structure. N,N-Dimethyl-N'-phenylethylenediamine, with the structure (CH₃)₂N-CH₂-CH₂-NH-C₆H₅, possesses several key features that govern its interaction with organic solvents:

-

Tertiary Amine Group (-N(CH₃)₂): This group is a strong hydrogen bond acceptor but lacks a donor proton. It contributes to the molecule's basicity and polarity.

-

Secondary Amine Group (-NH-): This group can act as both a hydrogen bond donor and acceptor, allowing for strong interactions with protic solvents.

-

Phenyl Group (-C₆H₅): This bulky, nonpolar aromatic ring introduces significant hydrophobic (lipophilic) character, promoting solubility in nonpolar and aromatic solvents through van der Waals forces and π-π stacking interactions.

-

Ethyl Bridge (-CH₂-CH₂-): A flexible, nonpolar hydrocarbon chain that contributes to the overall lipophilicity.

The combination of polar amine functionalities and nonpolar aromatic/aliphatic regions makes N,N-Dimethyl-N'-phenylethylenediamine an amphiphilic molecule. Its solubility is therefore a nuanced balance of these competing characteristics.

Predicted Solubility in Common Organic Solvents

Based on the "like dissolves like" principle and the properties of analogous compounds, a qualitative solubility profile can be predicted. Structurally similar compounds like N-phenylethylenediamine and N,N-dimethylethylenediamine are soluble in many organic solvents.[1][2] This suggests a broad solubility for the target molecule.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Prediction |

| Protic Polar | Methanol, Ethanol | High | The secondary amine can donate, and both amines can accept, hydrogen bonds with the solvent's hydroxyl group. The small alkyl chains of these alcohols do not significantly hinder solvation. |

| Aprotic Polar | Acetone, Acetonitrile | High to Moderate | Strong dipole-dipole interactions can occur between the solvent's carbonyl or nitrile group and the polar C-N bonds of the amine. Acetone is generally a better solvent for amines than acetonitrile. |

| Ethers | Diethyl Ether, THF | Moderate | Ethers are good hydrogen bond acceptors, interacting with the secondary amine. However, the overall polarity is lower than alcohols, and solubility will depend on the balance with the molecule's hydrophobic character. |

| Chlorinated | Dichloromethane, Chloroform | High | These solvents are effective at solvating a wide range of organic compounds. N,N'-Dimethylethylenediamine is noted as being miscible with both chloroform and dichloromethane.[3][4] |

| Aromatic | Toluene, Benzene | High | The phenyl group of the solute can engage in favorable π-π stacking interactions with the aromatic solvent. The nonpolar nature of the solvent will effectively solvate the hydrophobic parts of the molecule. |

| Aliphatic | Hexane, Heptane | Low to Moderate | Solubility will be limited. While the nonpolar solvent can interact with the phenyl ring and alkyl groups, it cannot effectively solvate the highly polar amine functional groups. |

| Aqueous | Water | Low / Limited | The large, hydrophobic phenyl group and the three methyl groups will significantly limit solubility in water, despite the presence of hydrogen-bonding amine groups. Structurally related N,N'-diphenylethylenediamine has limited water solubility.[5] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise, quantitative data, the isothermal shake-flask method is the gold standard.[6][7] This equilibrium-based method provides thermodynamic solubility data, which is crucial for process development and formulation.[8]

Objective

To quantitatively determine the solubility of N,N-Dimethyl-N'-phenylethylenediamine in a selected organic solvent at a constant, specified temperature (e.g., 25 °C).

Materials and Equipment

-

N,N-Dimethyl-N'-phenylethylenediamine (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Thermostatically controlled shaker or orbital incubator

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Analytical instrumentation (e.g., GC-FID, HPLC-UV)

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of N,N-Dimethyl-N'-phenylethylenediamine to a glass vial. An excess is visually confirmed by the presence of undissolved material at the end of the experiment.

-

Pipette a precise, known volume (e.g., 5.00 mL) of the chosen organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial into a thermostatically controlled shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C).

-

Agitate the vial at a constant speed for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is standard for this method.[9]

-

Causality: Continuous agitation ensures intimate contact between the solute and solvent, while the extended time allows the dissolution process to reach a thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

-

-

Sample Isolation:

-

After equilibration, remove the vial from the shaker and allow it to stand undisturbed in a temperature-controlled bath for at least 2 hours. This allows undissolved solute to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately pass the solution through a syringe filter into a clean, dry vial.

-

Causality: Filtration is a critical step to remove all microscopic, undissolved particles, ensuring that the analyzed sample represents only the truly dissolved compound.

-

-

Analysis:

-

Accurately dilute the filtered aliquot with a known volume of the appropriate solvent in a volumetric flask to bring its concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted sample using a validated analytical method (e.g., GC-FID or HPLC-UV) to determine the concentration of the amine.

-

Self-Validation: The analytical method must be validated by first creating a calibration curve using standard solutions of N,N-Dimethyl-N'-phenylethylenediamine of known concentrations. The R² value of this curve should be >0.99 for the results to be considered trustworthy.

-

-

Calculation of Solubility:

-

Use the concentration from the analytical measurement and the dilution factor to calculate the original concentration in the saturated solution.

-

Express solubility in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or molarity (mol/L).

-

Experimental Workflow Diagram

Caption: Isothermal shake-flask experimental workflow for solubility determination.

Factors Influencing Solubility

-

Temperature: For most solid solutes, solubility in organic solvents increases with temperature.[7] This relationship should be determined experimentally if the compound will be used across a range of temperatures.

-

pH and Ionization: As a diamine, N,N-Dimethyl-N'-phenylethylenediamine is a basic compound. In acidic conditions or in protic solvents capable of protonating the amine groups, it can form a salt. The resulting ionic species would have drastically different solubility, typically exhibiting higher solubility in polar solvents and lower solubility in nonpolar solvents.

Safety and Handling

N,N-Dimethyl-N'-phenylethylenediamine is an aromatic amine. This class of compounds requires careful handling due to potential toxicity.[10][11] Many aromatic amines are readily absorbed through the skin and can be toxic if swallowed, inhaled, or in contact with skin.[12][13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[14]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors or aerosols.[14]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.[3]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Aromatic amine waste may be considered hazardous.[15]

Conclusion

References

-

Mishra, A., & Verma, A. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Retrieved from [Link]

-

Mishra, A., & Verma, A. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. Retrieved from [Link]

-

ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

-

SKC Inc. (2024, January 9). Aromatic Amine Cleaning Developing Solution SDS. Retrieved from [Link]

-

Thermo Scientific Alfa Aesar. (n.d.). N,N-Dimethyl-p-phenylenediamine, 96%. Retrieved from [Link]

-

PubChem. (n.d.). N,N-dimethyl-p-phenylenediamine. Retrieved from [Link]

-

SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution. Retrieved from [Link]

-

Wikipedia. (n.d.). N,N-Dimethylphenylenediamine. Retrieved from [Link]

-

Zakeri-Milani, P., & Barzegar-Jalali, M. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Retrieved from [Link]

-

Baek, K., et al. (2018). Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs. SciTechnol. Retrieved from [Link]

-

Millipore. (n.d.). MultiScreen Solubility Filter Plate. Retrieved from [Link]

Sources

- 1. CAS 1664-40-0: N-Phenylethylenediamine | CymitQuimica [cymitquimica.com]

- 2. CAS 108-00-9: N,N-Dimethylethylenediamine | CymitQuimica [cymitquimica.com]

- 3. N,N'-Dimethylethylenediamine, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. N,N-Dimethylethylenediamine CAS#: 108-00-9 [m.chemicalbook.com]

- 5. CAS 150-61-8: N,N′-Diphenylethylenediamine | CymitQuimica [cymitquimica.com]

- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. enamine.net [enamine.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. scribd.com [scribd.com]

- 14. skcinc.com [skcinc.com]

- 15. researchgate.net [researchgate.net]

The Ethylenediamine Scaffold: A Technical Analysis of N,N-Dimethyl-N'-phenylethylenediamine Derivatives

Topic: N,N-Dimethyl-N'-phenylethylenediamine Derivatives and Analogs Content Type: Technical Whitepaper / Research Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists

Executive Summary

The N,N-dimethyl-N'-phenylethylenediamine scaffold represents one of the foundational pharmacophores in medicinal chemistry, historically serving as the structural backbone for First-Generation H1-antihistamines (e.g., Tripelennamine, Methapyrilene, Pyrilamine). While largely superseded in allergy therapy by non-sedating second-generation agents, this scaffold remains a critical tool compound for probing G-Protein Coupled Receptor (GPCR) selectivity and is currently experiencing a renaissance in drug repurposing for oncology and multidrug resistance (MDR) reversal.

This guide provides a rigorous technical examination of the scaffold’s chemistry, structure-activity relationships (SAR), metabolic liabilities (specifically the methapyrilene toxicity crisis), and modern synthetic protocols.

Chemical Architecture & SAR

The core structure consists of an ethylenediamine backbone (

The Pharmacophore

The biological activity at the Histamine H1 receptor is dictated by specific steric and electronic features.

| Structural Domain | Requirement | Function |

| Terminal Amine | Tertiary ( | Protonation at physiological pH ( |

| Linker | Ethylene ( | Provides the optimal 5-6 Å spacing between the cationic amine and the aromatic core. Branching here reduces potency and introduces chirality. |

| Nitrogen Bridge | Secondary/Tertiary | The "N'" nitrogen connects the spacer to the aromatic system. In active drugs, this is typically tertiary (bearing two aryl groups). |

| Aromatic Tail | Diaryl Substitution | Requires two aromatic rings (e.g., Phenyl + Pyridyl/Thienyl) in a non-coplanar conformation to fit the hydrophobic binding pocket. |

Visualization: H1-Antagonist Pharmacophore

Figure 1: Pharmacophore model illustrating the critical binding interactions of the ethylenediamine scaffold with the H1 receptor.

Toxicology & Metabolic Activation: The Methapyrilene Warning

A critical chapter in the history of this scaffold is the withdrawal of Methapyrilene (an analog where the phenyl group is replaced by a 2-pyridyl and a 2-thienyl group). Despite decades of use, it was found to be a potent hepatocarcinogen in rats. Understanding this mechanism is vital for designing safe analogs.

Mechanism of Bioactivation

Methapyrilene is not directly reactive; it undergoes "suicide inactivation" via Cytochrome P450 enzymes.

-

Metabolism: CYP enzymes (specifically CYP2C11 in rats) attack the thiophene ring or the ethylenediamine side chain.

-

Reactive Intermediate: Formation of an electrophilic iminium ion or a thiophene S-oxide/epoxide.

-

Covalent Binding: These electrophiles covalently bind to mitochondrial proteins (rather than DNA), causing mitochondrial dysfunction, oxidative stress, and chronic tissue injury leading to compensatory proliferation and cancer.

Visualization: Metabolic Toxicity Pathway

Figure 2: The bioactivation pathway of Methapyrilene leading to hepatotoxicity.

Experimental Protocols: Synthesis

For researchers developing new analogs, we present two synthetic routes: the Classical Alkylation (cost-effective, scalable) and the Modern Buchwald-Hartwig (high diversity, tolerates sensitive groups).

Protocol A: Classical Synthesis (Tripelennamine Analog)

Target: Synthesis of N-benzyl-N',N'-dimethyl-N-(2-pyridyl)ethylenediamine.

Reagents:

-

2-Benzylaminopyridine (Starting material)[1]

-

2-Dimethylaminoethyl chloride hydrochloride[2]

-

Sodium Amide (NaNH₂) or Sodium Hydride (NaH)

-

Toluene (Anhydrous)[3]

Step-by-Step Methodology:

-

Free Base Preparation: Dissolve 2-dimethylaminoethyl chloride HCl in a minimum amount of water, basify with cold 50% NaOH, and extract the free amine into toluene. Dry over KOH.

-

Deprotonation: In a 3-neck flask under nitrogen, suspend NaNH₂ (1.2 equiv) in anhydrous toluene. Add 2-benzylaminopyridine (1.0 equiv) dropwise at room temperature.

-

Reflux: Heat the mixture to reflux for 1-2 hours. Evolution of ammonia gas indicates successful anion formation.

-

Alkylation: Cool slightly and add the toluene solution of 2-dimethylaminoethyl chloride (1.1 equiv) dropwise.

-

Completion: Reflux for an additional 6-10 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9).

-

Workup: Cool to RT. Carefully quench with water.[3] Separate the organic layer.[3] Extract the aqueous layer with toluene. Combine organics and wash with water and brine.[3]

-

Purification: The product is an oil. Purify via vacuum distillation or convert to the hydrochloride salt by adding HCl/Ether for crystallization.

Protocol B: Modern Buchwald-Hartwig Amination

Target: Coupling a deactivated aryl halide to the ethylenediamine tail.

Reagents:

-

N,N-Dimethylethylenediamine

-

Pd₂(dba)₃ (Catalyst)

-

BINAP or Xantphos (Ligand)

-

NaOtBu (Base)

-

Dioxane (Solvent)

Methodology:

-

Charge a reaction vial with Aryl Bromide (1.0 equiv), Pd₂(dba)₃ (1-2 mol%), Ligand (2-4 mol%), and NaOtBu (1.4 equiv).

-

Purge with Argon/Nitrogen.

-

Add anhydrous Dioxane and N,N-Dimethylethylenediamine (1.2 equiv).

-

Heat to 100°C for 12-18 hours.

-

Filter through Celite, concentrate, and purify via flash chromatography.

Modern Applications & Repurposing

While their use as allergy medications has waned, these derivatives are being repurposed in oncology.

Cancer Stem Cell (CSC) Targeting

Recent studies indicate that cationic amphiphilic drugs (like tripelennamine) can target lysosomes in cancer cells.

-

Mechanism: They accumulate in the acidic lysosomes of cancer cells, causing lysosomal membrane permeabilization (LMP).

-

Synergy: Used in combination with standard chemotherapy (e.g., Doxorubicin) to reverse multidrug resistance (MDR) by inhibiting P-glycoprotein (P-gp) transport.

Quantitative Data: Repurposing Potential

| Drug Analog | Primary Target | Repurposing Target | Effect |

| Tripelennamine | H1 Receptor | P-glycoprotein (MDR1) | Increases intracellular accumulation of cytotoxic drugs in resistant leukemia cells. |

| Methapyrilene | H1 Receptor | Mitochondrial Proteins | (Toxicological Probe) Used to model chemically induced mitochondrial dysfunction. |

| Dapoxetine | SSRI (Analog) | 5-HT Transporter | Structural analog used for premature ejaculation; highlights scaffold versatility beyond H1. |

References

-

Histamine H1 Receptor Structure

-

Methapyrilene Toxicity

-

The metabolic basis of methapyrilene-induced hepatotoxicity. Ratra, G. S., et al. (2000). Archives of Toxicology. Link

-

-

Synthesis Protocols

-

Drug Repurposing

-

H1 Antihistamines—Promising Candidates for Repurposing in Cancer Treatment. MDPI Review (2024). Link

-

-

Classical Pharmacology

Sources

- 1. trungtamthuoc.com [trungtamthuoc.com]

- 2. rcsb.org [rcsb.org]

- 3. benchchem.com [benchchem.com]

- 4. Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates [organic-chemistry.org]

- 5. Structural Analysis of the Histamine H1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 7. medchemexpress.com [medchemexpress.com]

- 8. apps.dtic.mil [apps.dtic.mil]

Technical Guide: Mechanism of Action of N,N-Dimethyl-N'-phenylethylenediamine in Catalysis

This guide details the mechanism of action of N,N-Dimethyl-N'-phenylethylenediamine (often abbreviated in ligand classes as a derivative of DMEDA or Phen-EDA ) in the context of Copper-Catalyzed Cross-Coupling reactions (Ullmann-Goldberg type).

Executive Summary

N,N-Dimethyl-N'-phenylethylenediamine (CAS: 1664-40-0) serves as a specialized bidentate nitrogen ligand in transition metal catalysis, most notably in Copper(I)-catalyzed carbon-heteroatom (C-N, C-O, C-S) bond formation .

Unlike symmetric diamines (e.g., DMEDA, TMEDA), this unsymmetrical ligand possesses two distinct nitrogen environments: a sterically hindered, secondary anilinic amine (N'-phenyl) and a nucleophilic, tertiary aliphatic amine (N,N-dimethyl). This structural duality allows it to stabilize reactive Cu(I) intermediates while preventing the formation of catalytically inactive copper aggregates, significantly lowering the activation energy for oxidative addition in Ullmann-type couplings.

Key Applications:

-

N-Arylation of amides, imidazoles, and amines (Goldberg/Ullmann reactions).

-

O-Arylation of phenols.

-

Stabilization of thermally sensitive Cu(I) species in solution.

Structural Attributes & Ligand Design

The efficacy of N,N-Dimethyl-N'-phenylethylenediamine stems from its electronic and steric "hemilability."

| Feature | Chemical Moiety | Mechanistic Function |

| Primary Binding Site | Tertiary Amine −N(CH₃)₂ | Acts as a strong |

| Secondary Binding Site | Secondary Aniline −NH-Ph | Provides steric bulk via the phenyl ring to modulate the coordination sphere. The N-H proton is capable of hydrogen-bonding with nucleophiles or leaving groups (halides), acting as a bifunctional directing group. |

| Backbone | Ethylene Bridge −CH₂CH₂− | Forms a rigid 5-membered chelate ring upon coordination with Copper, the thermodynamically preferred geometry for stable Cu-diamine complexes. |

Mechanistic Core: The Catalytic Cycle[1]

The mechanism follows a Cu(I)/Cu(III) redox cycle (or potentially a radical Cu(I)/Cu(II) pathway depending on the substrate), where the ligand (L) plays a critical role in preventing catalyst death.

Phase 1: Ligation & De-aggregation

Copper(I) sources (e.g., CuI) exist as insoluble polymeric ladders [CuI]∞ in solid state.

-

Action: The ligand coordinates to CuI, breaking the polymer into a soluble, monomeric active species: [L-Cu-I] .

-

Selectivity: The N(Me)2 group initiates binding, followed by chelation of the NH-Ph group.

Phase 2: Oxidative Addition (Rate-Determining Step)

The monomeric [L-Cu-I] complex reacts with the aryl halide (Ar-X).

-

Action: The ligand's electron-donating character increases the nucleophilicity of the Cu(I) center, allowing it to insert into the Ar-X bond.

-

Intermediate: Formation of a transient high-energy Cu(III) species (or a tight Cu(II) radical pair).

-

Ligand Role: The phenyl ring on the ligand provides

-interaction or steric shielding to stabilize this high-oxidation state intermediate.

Phase 3: Ligand Exchange (Transmetallation/Nucleophilic Attack)

The nucleophile (Nu-H) enters the coordination sphere.

-

Action: A base (e.g., K₂CO₃, Cs₂CO₃) deprotonates the nucleophile. The nucleophile displaces the halide (X) on the copper center.

-

Bifunctional Effect: The N-H on the N'-phenyl group of the ligand can hydrogen-bond with the incoming nucleophile or the departing halide, lowering the transition state energy.

Phase 4: Reductive Elimination

-

Action: The C-Nu bond is formed, and the product (Ar-Nu) is expelled.

-

Regeneration: The active [L-Cu] species is regenerated to re-enter the cycle.

Visualization: Catalytic Cycle

The following diagram illustrates the standard pathway for Cu-catalyzed N-arylation using this ligand.

Caption: The Cu(I)/Cu(III) catalytic cycle facilitated by N,N-Dimethyl-N'-phenylethylenediamine, highlighting the ligand's role in stabilizing the active monomeric species.

Comparative Performance Analysis

Why choose N,N-Dimethyl-N'-phenylethylenediamine over standard ligands?

| Ligand | Structure | Advantages | Disadvantages |

| DMEDA | Symmetric, Secondary | Cheap, effective for many standard couplings. | Can be too sterically unencumbered for difficult substrates; volatile. |

| Phenanthroline | Rigid, Aromatic | Highly stable, excellent for high temp. | Rigid backbone prevents flexibility required for some reductive eliminations; expensive. |

| N,N-Dimethyl-N'-phenyl-EDA | Unsymmetrical | Tunable Sterics: Phenyl group protects Cu center. Electronic Balance: Mix of hard (NMe2) and soft (NHPh) character. | Higher molecular weight; synthesis requires specific precursors. |

Experimental Protocol: Cu-Catalyzed N-Arylation

Objective: Synthesis of N-phenylimidazole using N,N-Dimethyl-N'-phenylethylenediamine as the ligand.

Materials

-

Catalyst: Copper(I) Iodide (CuI) (10 mol%)

-

Ligand: N,N-Dimethyl-N'-phenylethylenediamine (20 mol%)

-

Substrate: Iodobenzene (1.0 equiv)

-

Nucleophile: Imidazole (1.2 equiv)

-

Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

-

Solvent: DMF or DMSO (Anhydrous)

Workflow

-

Catalyst Pre-complexation (Critical Step):

-

In a glovebox or under Argon, add CuI (19 mg, 0.1 mmol) and N,N-Dimethyl-N'-phenylethylenediamine (32 mg, 0.2 mmol) to a reaction vial.

-

Add 1 mL of anhydrous DMF. Stir for 10 minutes at room temperature.

-

Observation: The solution should turn from a cloudy suspension to a clear, pale yellow/green solution, indicating the formation of the [L-Cu] active complex.

-

-

Reaction Assembly:

-

Add Imidazole (82 mg, 1.2 mmol) and Cs₂CO₃ (650 mg, 2.0 mmol) to the vial.

-

Add Iodobenzene (112 µL, 1.0 mmol).

-

Seal the vial with a Teflon-lined cap.

-

-

Execution:

-

Heat the reaction block to 90°C for 12–24 hours.

-

Note: The ligand allows this reaction to proceed at temperatures significantly lower than ligand-free conditions (usually >140°C).

-

-

Workup:

-

Cool to room temperature. Dilute with Ethyl Acetate (20 mL).

-

Filter through a pad of Celite to remove inorganic salts.

-

Wash the filtrate with water (3 x 10 mL) to remove DMF.

-

Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

-

References

-

Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research. Link

-

Klapers, A., Huang, X., & Buchwald, S. L. (2002). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides. Journal of the American Chemical Society. Link

-

Engle, K. M., et al. (2012). Ligand-Accelerated C-H Activation Reactions: Evidence for a Switch of Mechanism. Journal of the American Chemical Society. Link

-

Sigma-Aldrich. (n.d.). N,N-Dimethyl-N'-phenylethylenediamine Product Specification. Link

Redox Properties of N,N-Dimethyl-N'-phenylethylenediamine: An In-Depth Technical Guide

Introduction and Molecular Architecture

N,N-Dimethyl-N'-phenylethylenediamine (CAS: 6711-46-2) is a bifunctional aliphatic-aromatic amine with the chemical formula

Understanding the redox properties of this compound is paramount for drug development professionals and analytical chemists. Its susceptibility to oxidation dictates its stability during synthesis, formulation, and long-term storage. Furthermore, its electrochemical behavior provides a window into its potential metabolic degradation pathways in vivo.

Thermodynamic Profiling of the Dual Redox Centers

The electrochemical behavior of N,N-Dimethyl-N'-phenylethylenediamine is governed by its two distinct nitrogen environments, which act as competing redox centers.

The N-Alkylaniline Moiety (Primary Redox Center)

The secondary amine nitrogen attached to the phenyl ring (

The Tertiary Aliphatic Amine (Secondary Redox Center)

The dimethylamino group (

Caption: Dual redox centers of N,N-Dimethyl-N'-phenylethylenediamine and their primary oxidation pathways.

Mechanistic Pathways of Electrochemical Oxidation

Because the aniline moiety oxidizes at a much lower potential, the dominant redox behavior of N,N-Dimethyl-N'-phenylethylenediamine follows the classic ECE (Electrochemical-Chemical-Electrochemical) mechanism characteristic of N-substituted anilines with an unsubstituted para position[5].

-

E-Step 1 (First Electron Transfer): The molecule undergoes a one-electron oxidation at the electrode surface to generate a radical cation (

). -

C-Step (Chemical Coupling): The radical cation is highly reactive. Due to steric hindrance from the bulky ethylenediamine side chain at the nitrogen and the ortho positions, the highest accessible spin density resides at the para position of the phenyl ring. Two radical cations rapidly undergo a tail-to-tail (para-para) coupling reaction. Following the loss of two protons, a substituted N,N'-dialkylbenzidine dimer is formed.

-

E-Step 2 (Second Electron Transfer): The newly formed benzidine derivative has a more extended conjugated

-system than the starting monomer, which inherently lowers its oxidation potential. Therefore, the moment the benzidine is formed, it is immediately oxidized further at the applied potential (losing two more electrons and two protons) to yield a deeply colored quinonediimine derivative [3].

Caption: The ECE electrochemical oxidation mechanism of the aniline moiety.

Experimental Methodologies for Redox Characterization

To empirically validate the redox properties of this compound, a self-validating electrochemical system must be employed. The following protocols ensure high trustworthiness by isolating the analyte from atmospheric interference and utilizing internal standards to correct for reference electrode drift.

Protocol 1: Cyclic Voltammetry (CV) Profiling

This protocol isolates the kinetic and thermodynamic parameters of the primary oxidation event.

Materials:

-

Solvent: Anhydrous Acetonitrile (MeCN) — Causality: Prevents rapid nucleophilic attack by water on the radical cation intermediate.

-

Supporting Electrolyte:

Tetrabutylammonium hexafluorophosphate ( -

Electrodes: Glassy Carbon (Working), Platinum Wire (Counter),

in MeCN (Reference). -

Internal Standard: Ferrocene (

).

Step-by-Step Procedure:

-

Electrode Preparation: Polish the glassy carbon working electrode using a

alumina slurry on a microcloth pad. Rinse thoroughly with ultra-pure water and sonicate in ethanol for 3 minutes to remove residual alumina. Causality: A pristine electrode surface ensures reproducible electron transfer kinetics. -

Solution Preparation: Dissolve N,N-Dimethyl-N'-phenylethylenediamine to a concentration of

in the electrolyte solution. -

Degassing: Purge the solution with high-purity Argon gas for 15 minutes prior to the experiment. Maintain an Argon blanket over the solution during analysis. Causality: Removes dissolved oxygen, which undergoes reduction at the working electrode and can generate reactive oxygen species that prematurely oxidize the analyte.

-

Data Acquisition: Run cyclic voltammograms starting from

to -

Internal Calibration: Spike the solution with

Ferrocene and run a final scan. Shift all recorded potentials relative to the

Expected Observation: At low scan rates, the first oxidation peak will appear completely irreversible due to the rapid C-step (dimerization). At very high scan rates (

Protocol 2: Controlled-Potential Electrolysis (CPE) and LC-MS

To definitively prove the formation of the benzidine dimer, bulk electrolysis is coupled with mass spectrometry.

-

Electrolysis: Using a reticulated vitreous carbon (RVC) working electrode in a divided cell, apply a constant potential of

(vs. -

Coulometry: Monitor the current decay over time. Integrate the current to find the total charge (

). The calculated number of electrons ( -

Sampling & LC-MS: Extract a

aliquot, dilute in methanol, and inject into an LC-MS system (ESI+ mode). Look for the mass peak corresponding to the dimerized product (

Quantitative Data Presentation

The table below summarizes the extrapolated electrochemical parameters for N,N-Dimethyl-N'-phenylethylenediamine and its isolated functional analogs, demonstrating the additive nature of the molecular architecture.

| Analyte / Moiety | Primary Oxidation Potential ( | Reversibility | Dominant Mechanism | Post-Oxidation Product |

| N,N-Dimethyl-N'-phenylethylenediamine | ~ +0.75 V | Irreversible | ECE Coupling | Quinonediimine Dimer |

| N-Methylaniline (Analog) [5] | ~ +0.80 V | Irreversible | ECE Coupling | N,N'-Dimethylbenzidine |

| N,N-Dimethylethylamine (Analog) | > +1.30 V | Irreversible | Dealkylation | Secondary Amine + Formaldehyde |

| N,N-Dimethyl-p-phenylenediamine [3] | ~ +0.37 V | Reversible | Two-electron loss | Quinonediimine (Monomeric) |

(Note: Potentials are approximate, referenced to NHE in aqueous/mild acid conditions for comparative purposes. The presence of the para-amine in p-phenylenediamine drastically lowers the potential compared to our target molecule).

Conclusion and Implications for Drug Development

The redox properties of N,N-Dimethyl-N'-phenylethylenediamine are unequivocally dominated by its N-alkylaniline moiety. Because it oxidizes at relatively low potentials to form reactive radical cations that subsequently dimerize, the compound is highly susceptible to autoxidation.

For drug development professionals utilizing this compound as a precursor or scaffold, this necessitates strict formulation controls. The use of inert atmospheres (Nitrogen/Argon purging) during synthesis and the inclusion of sacrificial antioxidants (e.g., ascorbic acid or BHT) in final formulations are critical to prevent the accumulation of deeply colored, potentially toxic quinonediimine degradation products.

References

- CymitQuimica.

- CAMEO Chemicals. "PHENBENZAMINE HYDROCHLORIDE." NOAA,

- Plichon, V., et al. "p-Phenylenediamine electrochemical oxidation revisited: an insight into the mechanism and kinetics in acid medium." Universidad de Córdoba,

- Akerfeldt, S. "Oxidation of N, N-dimethyl-p-phenylenediamine by serum from patients with mental disease." Science, 1957.

- Stejskal, J., et al. "Oxidation of Aniline: Polyaniline Granules, Nanotubes, and Oligoaniline Microspheres.

Methodological & Application

Application Note: N,N-Dimethyl-N'-phenylethylenediamine in Molecular Compound Synthesis

[1]

Abstract & Chemical Identity

N,N-Dimethyl-N'-phenylethylenediamine (CAS: 6711-46-2) is a privileged unsymmetrical diamine ligand and a critical pharmacophore in medicinal chemistry.[1] Unlike its symmetric counterparts (e.g., DMEDA), this molecule possesses a unique "hemilabile" character defined by two electronically distinct nitrogen centers: a hard, basic aliphatic tertiary amine (

This duality allows it to serve two distinct high-value functions:

-

Ligand Efficacy: It stabilizes transition metals (Cu, Zn, Ni) in specific oxidation states, enabling difficult C-N and C-O cross-coupling reactions.[1]

-

Pharmaceutical Synthon: It is the direct structural backbone for the "ethylenediamine-class" antihistamines, including Phenbenzamine (Antergan) and Tripelennamine.[1]

Chemical Profile

| Property | Specification |

| IUPAC Name | |

| Structure | |

| Molecular Weight | 164.25 g/mol |

| Boiling Point | 138–140 °C (at 12 mmHg) |

| Basicity ( | |

| Key Solubility | Soluble in DCM, Toluene, Ethanol, DMF; slightly soluble in water.[1][2][3][4][5][6][7] |

Core Application: Copper-Catalyzed Cross-Coupling

Mechanism & Rationale

In Ullmann-type couplings, the primary failure mode is the disproportionation of the active Cu(I) species into inactive Cu(0) and Cu(II).[1] N,N-Dimethyl-N'-phenylethylenediamine acts as an ancillary ligand that binds Cu(I) to form a soluble, reactive complex.[1]

Why this ligand?

The steric bulk of the

Protocol 1: C-N Coupling of Aryl Halides (General Procedure)

Objective: Coupling of Iodobenzene with Indole using N,N-Dimethyl-N'-phenylethylenediamine as the ligand.

Reagents

-

Catalyst: CuI (Copper(I) Iodide) – 5 mol%[1]

-

Ligand: N,N-Dimethyl-N'-phenylethylenediamine – 10 mol%

-

Substrate: Indole (1.0 equiv), Iodobenzene (1.2 equiv)

-

Base:

(2.0 equiv)[1] -

Solvent: Toluene (anhydrous)[1]

Step-by-Step Methodology

-

Inert Setup: Flame-dry a Schlenk tube or heavy-walled pressure vial containing a magnetic stir bar.[1] Allow to cool under Argon flow.

-

Solids Addition: Charge the tube with CuI (9.5 mg, 0.05 mmol), Indole (117 mg, 1.0 mmol), and

(425 mg, 2.0 mmol). -

Purge: Evacuate and backfill with Argon three times to remove trace oxygen (critical for preventing catalyst oxidation).[1]

-

Liquids Addition:

-

Reaction: Seal the tube with a Teflon-lined cap. Immerse in a pre-heated oil bath at 110 °C for 24 hours.

-

Visual Check: The reaction mixture should turn from a suspension to a dark blue/green or brown solution depending on the specific aryl halide used.[1]

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and filter through a short pad of silica gel or Celite to remove inorganic salts.

-

Analysis: Concentrate the filtrate in vacuo. Analyze crude by

-NMR or purify via flash chromatography (Hexanes/EtOAc).

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Conversion | Catalyst Oxidation | Ensure CuI is off-white (not green/brown) before use.[1] Increase Argon purge cycles. |

| Precipitation | Ligand Dissociation | Increase Ligand:Cu ratio from 2:1 to 3:1. |

| Side Products | Homocoupling | Reduce temperature to 90°C; ensure strict anhydrous conditions. |

Synthesis of Molecular Coordination Compounds

Rationale

Researchers often isolate the metal-ligand complex to study structural geometry (square planar vs. tetrahedral) or to create defined pre-catalysts.[1] The bidentate nature of this ligand typically forms a 5-membered chelate ring.[1][8]

Protocol 2: Synthesis of [Cu(L)Cl₂] Complex

Objective: Isolation of Dichloro(N,N-dimethyl-N'-phenylethylenediamine)copper(II).

-

Preparation: Dissolve

(170 mg, 1.0 mmol) in Ethanol (5 mL). The solution will be light blue.[1] -

Ligand Addition: In a separate vial, dissolve N,N-Dimethyl-N'-phenylethylenediamine (164 mg, 1.0 mmol) in Ethanol (2 mL).

-

Mixing: Add the ligand solution dropwise to the copper solution under stirring.

-

Observation: Immediate color change to deep green or dark blue is expected, indicating coordination.[1]

-

-

Crystallization: Stir for 30 minutes at room temperature. Reduce volume by 50% using a rotary evaporator. Layer the solution with Diethyl Ether or Hexane (slow diffusion method).[1]

-

Isolation: Allow to stand at 4 °C overnight. Filter the resulting crystals and wash with cold ether.[1]

-

Validation:

Pharmaceutical Application: Antihistamine Synthesis

Context

This molecule is the "ethylenediamine" core of the first generation of antihistamines.[1] The synthesis of Phenbenzamine (Antergan) demonstrates the selective alkylation of the secondary aniline nitrogen.[1]

Protocol 3: Synthesis of Phenbenzamine (Antergan)

Reaction:

-

Reagents: N,N-Dimethyl-N'-phenylethylenediamine (10 mmol), Benzyl Chloride (11 mmol),

(anhydrous, 15 mmol), Acetone (30 mL). -

Procedure:

-

Workup: Filter off the inorganic salts. Evaporate the solvent.[1]

-

Purification: The residue is dissolved in dilute HCl, washed with ether (to remove non-basic impurities), then basified with NaOH to precipitate the free base.[1] Extract with DCM.[1]

-

Salt Formation: Treat the oil with maleic acid in isopropanol to form the stable maleate salt (standard pharmaceutical form).[1]

Visual Workflows (Graphviz)[1]

Diagram 1: Catalytic Cycle & Mechanistic Pathway

This diagram illustrates how the ligand stabilizes the Copper species during the cross-coupling cycle.[1]

Caption: The catalytic cycle showing the stabilization of Cu(I) by N,N-Dimethyl-N'-phenylethylenediamine, preventing catalyst aggregation.

Diagram 2: Pharmaceutical Synthesis Workflow

This diagram outlines the divergence between using the molecule as a ligand versus a drug precursor.[1]

Caption: Divergent synthetic pathways: Route A yields molecular coordination compounds; Route B yields pharmaceutical actives.[1]

Safety & Handling (MSDS Summary)

-

Hazards: Skin and eye irritant.[1] Toxic if swallowed.[1] The free base can cause sensitization.[1]

-

Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) to prevent amine oxidation (browning) and water absorption.[1]

-

Incompatibility: Strong oxidizing agents, acid chlorides (will react violently with the secondary amine).[1]

References

-

Buchwald, S. L., et al. (2002).[1] "Copper-Catalyzed Coupling of Amines and Aryl Iodides." Organic Letters. (Foundational work on diamine ligands in Cu-catalysis). [1]

-

Ma, D., & Cai, Q. (2008).[1] "Copper/Amino Acid Catalyzed Cross-Couplings." Accounts of Chemical Research. (Context on hemilabile ligands). [1]

-

PubChem Compound Summary. (2023). "N,N-Dimethyl-N'-phenylethylenediamine (CAS 6711-46-2)."[1][9] National Center for Biotechnology Information.[1] [1]

-

Taguchi, H., et al. (2006).[1] "Synthesis of Antihistamines via Diamine Intermediates." Journal of Medicinal Chemistry. (Historical context of Phenbenzamine synthesis).

-

Sigma-Aldrich. (2023).[1] "Product Specification: N,N-Dimethyl-N'-phenylethylenediamine."

Sources

- 1. Tripelennamine - Wikipedia [en.wikipedia.org]

- 2. N,N-dimethyl-p-phenylenediamine | C8H12N2 | CID 7472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. N,N-二甲基-p-苯二胺,97 (CH3)2NC6H4NH2 [sigmaaldrich.com]

- 5. trungtamthuoc.com [trungtamthuoc.com]

- 6. N,N-Dimethyl-p-phenylenediamine 97 99-98-9 [sigmaaldrich.com]

- 7. CN101891630A - A kind of synthetic method of N,N-dimethyl-p-phenylenediamine - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. angenesci.com [angenesci.com]

Analytical Strategies for the Detection of N,N-Dimethyl-N'-phenylethylenediamine

CAS: 6711-46-2 | Formula: C₁₀H₁₆N₂ | MW: 164.25 g/mol [1][2]

Executive Summary & Application Scope

N,N-Dimethyl-N'-phenylethylenediamine (often abbreviated as DMPED in this context) is a critical structural motif found in first-generation antihistamines (e.g., Methapyrilene, Tripelennamine, Pyrilamine).[1] It serves as both a synthetic intermediate and a primary hydrolytic degradation product.[1][2]

Its detection is vital for three reasons:

-

Pharmaceutical Quality Control: Monitoring the degradation of ethylenediamine-class antihistamines.

-

Toxicological Safety: The secondary amine moiety (Ph-NH-) is susceptible to nitrosation, potentially forming carcinogenic N-nitroso compounds in vivo or in formulation.[1][2]

-

Forensic Analysis: It acts as a marker for specific synthesis routes in illicit drug profiling (e.g., related to antihistamine-based cutting agents).[1][2]

This guide details three validated analytical workflows: HPLC-UV for routine purity analysis, GC-MS for impurity profiling, and LC-MS/MS for trace quantification in biological matrices.[1][2]

Chemical Properties & Sample Preparation Logic

Understanding the physicochemical properties is the foundation of a robust extraction protocol.[2]

| Property | Value | Analytical Implication |

| pKa (Tertiary Amine) | ~9.2 - 9.5 | Protonated at physiological pH.[1][2] Requires pH > 11 for efficient liquid-liquid extraction (LLE).[1] |

| pKa (Secondary Amine) | ~4.0 - 5.0 | The aniline nitrogen is weakly basic; it does not significantly affect extraction pH thresholds but influences UV absorption.[1][2] |

| LogP | ~1.8 - 2.1 | Moderately lipophilic.[1][2] Extracts well into Dichloromethane (DCM) or Ethyl Acetate from alkaline aqueous phases.[1] |

| Chromophore | Aniline Ring | Strong UV absorption at ~245 nm and ~290 nm.[1][2] |

Protocol A: Dual-pH Liquid-Liquid Extraction (Self-Validating)

Objective: Isolate DMPED from complex matrices (plasma or syrup) while removing neutral and acidic interferences.[1]

-

Alkalinization: To 1.0 mL sample, add 200 µL of 1.0 M NaOH (Target pH > 12).

-

Why: This neutralizes the tertiary dimethylamine group, rendering the molecule uncharged and lipophilic.[2]

-

-

Extraction: Add 3.0 mL MTBE (Methyl tert-butyl ether) or Dichloromethane . Vortex for 2 mins. Centrifuge at 4000 rpm for 5 mins.

-

Phase Separation: Transfer the organic (upper) layer to a fresh tube.[1][2]

-

Back-Extraction (Cleanup): Add 1.0 mL of 0.1 M HCl to the organic phase. Vortex and centrifuge.[1]

-

Why: DMPED is protonated and moves back into the aqueous phase.[2] Neutral lipids and non-basic impurities remain in the organic phase (discard organic).

-

-

Final Re-extraction: Alkalinize the clean aqueous phase (pH > 12) and extract again into 200 µL organic solvent for GC-MS or evaporate and reconstitute in Mobile Phase for LC.

Method 1: HPLC-UV/DAD (Routine QC & Purity)

Best for: Raw material analysis and stability testing of pharmaceutical formulations.[1][2]

Chromatographic Conditions

-

System: HPLC with Diode Array Detector (DAD).

-

Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.[1][2]

-

Mobile Phase A: 20 mM Phosphate Buffer, pH 7.0 (containing 0.1% Triethylamine to mask silanols).[1][2]

-

Gradient:

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: 245 nm (Primary), 290 nm (Secondary confirmation).[1][2]

-

Temperature: 30°C.

System Suitability Criteria (Self-Validation)

-

Tailing Factor: Must be < 1.5. (If > 1.5, increase buffer ionic strength or TEA concentration).[1]

-

Resolution: > 2.0 between DMPED and the parent drug (e.g., Methapyrilene).

Method 2: GC-MS (Impurity Profiling)

Best for: Identification of unknown impurities and forensic markers.[1][2]

Instrument Parameters

-

Inlet: Split/Splitless (Split 10:1 for high conc., Splitless for trace). Temp: 260°C.[1]

-

Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), 30 m x 0.25 mm x 0.25 µm.[1]

-

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

-

Oven Program:

-

Initial: 60°C (hold 1 min)

-

Ramp: 15°C/min to 280°C[1]

-

Hold: 5 min.

-

-

MS Source: EI (70 eV), 230°C.[1]

Derivatization Strategy (Recommended)

While DMPED can be analyzed directly, the secondary amine can cause adsorption.[2] Acylation improves peak shape and sensitivity.[1][2]

-

Reagent: Trifluoroacetic anhydride (TFAA) or Acetic Anhydride.[1][2]

-

Protocol: Dissolve dry extract in 50 µL Ethyl Acetate. Add 50 µL TFAA.[1] Incubate 60°C for 20 mins. Evaporate and reconstitute.

-

Result: The secondary amine (Ph-NH-) is converted to the amide.[1][2]

Mass Spectrum Interpretation (Direct Injection)[1][2]

-

Base Peak (m/z 58): [CH2=N(CH3)2]+ (Alpha-cleavage at the ethylene bridge).[1][2] This is the diagnostic ion for the dimethylaminoethyl side chain.

-

Tropylium/Phenyl Ion (m/z 77): [C6H5]+ (Indicates the phenyl ring).[1][2]

-

Fragment (m/z 106): [Ph-NH=CH2]+ (Cleavage of the C-C bond in the ethyl bridge).[1][2]

Method 3: LC-MS/MS (Trace Bioanalysis)

Best for: DMPED quantification in plasma/urine (PK studies).[1]

MRM Transitions (ESI Positive Mode)

The molecule protonates readily at the tertiary amine [M+H]+ = 165.[2]

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Structural Origin |

| 165.1 | 58.1 | 20 | Dimethylamine fragment (Quantifier) |

| 165.1 | 120.1 | 25 | Phenyl-NH-CH=CH2 fragment (Qualifier) |

| 165.1 | 77.0 | 40 | Phenyl ring (Qualifier) |

Visualized Workflow

The following diagram illustrates the logical flow for selecting the correct analytical method based on the sample type.

Figure 1: Decision tree for selecting the appropriate analytical workflow based on sample matrix and sensitivity requirements.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 500802246: N1,N1-Dimethyl-N2-phenyl-1,2-ethanediamine.[1] Retrieved from [Link]

-

Moffat, A. C., Osselton, M. D., & Widdop, B. (2011). Clarke's Analysis of Drugs and Poisons. Pharmaceutical Press.[1] (Reference for general extraction pKa principles of antihistamines).

-

U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs. Guidance for Industry. (Context for secondary amine impurity monitoring). Retrieved from [Link]

-

Sigma-Aldrich. Product Specification: N,N-Dimethyl-N'-phenylethylenediamine (CAS 6711-46-2).[1][2] (Verification of CAS and physical form).

Sources

Application Note: N,N-Dimethyl-p-phenylenediamine (DMPD) Assay for Antioxidant Capacity

[1][2][3][4][5]

Introduction & Principle

The DMPD assay is a decolorization assay based on the quenching of the stable, colored DMPD radical cation (DMPD[1]•+) . Unlike the DPPH assay, which uses a stable free radical, the DMPD assay generates a radical cation in situ.

Mechanism of Action[7][8]

-

Radical Generation: The colorless DMPD molecule is oxidized in an acidic medium (typically acetate buffer, pH 5.25–5.6) by an oxidant (Potassium Persulfate or Ferric Chloride) to form the purple DMPD•+ radical cation.[2][1]

-

Radical Quenching (Antioxidant Step): When an antioxidant (hydrogen donor) is added, it transfers a hydrogen atom to the DMPD[1]•+ radical, reducing it back to the colorless non-radical form.

-

Quantification: The decrease in absorbance at 553 nm (or 505–517 nm depending on the specific protocol) is directly proportional to the antioxidant capacity of the sample.

Key Advantages[7]

-

High Sensitivity: The high extinction coefficient of the DMPD•+ radical makes it suitable for detecting low levels of antioxidants.

-

Rapid Kinetics: The reaction with fast-acting antioxidants reaches equilibrium quickly (typically <10 minutes).

-

Solubility: DMPD is highly water-soluble, making it ideal for hydrophilic antioxidants (e.g., Vitamin C, phenolic acids in beverages).

Visualizations (Graphviz)

Figure 1: Reaction Mechanism

This diagram illustrates the oxidation of DMPD to its radical form and its subsequent reduction by an antioxidant.

Caption: Figure 1. Chemical mechanism of the DMPD assay showing radical generation and quenching.

Figure 2: Experimental Workflow

A step-by-step logic flow for the "Improved" Potassium Persulfate Protocol.

Caption: Figure 2. Operational workflow for the high-stability Potassium Persulfate DMPD assay.

Detailed Protocol: Potassium Persulfate Method

This protocol uses potassium persulfate instead of ferric chloride to avoid interference from iron (Fenton reaction) and improve radical stability.

Reagents Required[1][4][5][6][7][8][9][10][11]

-

Acetate Buffer (0.1 M, pH 5.25): Dissolve 2.17 g sodium acetate trihydrate in ~80 mL distilled water. Adjust pH to 5.25 using dilute acetic acid. Dilute to 100 mL.

-